molecular formula C8H16ClNO2 B112546 2-(1-Aminocyclohexyl)acetic acid hydrochloride CAS No. 37631-99-5

2-(1-Aminocyclohexyl)acetic acid hydrochloride

Cat. No. B112546
CAS RN: 37631-99-5
M. Wt: 193.67 g/mol
InChI Key: PKGBGSODHWQGTQ-UHFFFAOYSA-N
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Description

“2-(1-Aminocyclohexyl)acetic acid hydrochloride” is a compound with the empirical formula C8H15NO2 · HCl . It has a molecular weight of 193.67 and is typically available in solid form . It is used in peptide synthesis .


Molecular Structure Analysis

The SMILES string for “2-(1-Aminocyclohexyl)acetic acid hydrochloride” is Cl.NC1(CCCCC1)CC(O)=O . The InChI is 1S/C8H15NO2.ClH/c9-8(6-7(10)11)4-2-1-3-5-8;/h1-6,9H2,(H,10,11);1H .


Physical And Chemical Properties Analysis

“2-(1-Aminocyclohexyl)acetic acid hydrochloride” is a solid . It has a molecular weight of 193.67 and an empirical formula of C8H15NO2 · HCl .

Scientific Research Applications

Synthesis and Characterization in Metal Complexes

2-(1-Aminocyclohexyl)acetic acid hydrochloride has been utilized in the synthesis and characterization of metal complexes. For instance, a study by Ikram et al. (2015) explored its reaction with 2-hydroxynaphthaldehyde to produce Schiff base ligands, which were then reacted with metal ions. These compounds were investigated for their antioxidant properties and xanthine oxidase inhibitory activities, indicating potential applications in enzyme inhibition studies (Ikram et al., 2015).

Synthesis and Functionalization

Another research by Kikelj et al. (1991) described the synthesis of the hydrochloride of trans-2-(2′-aminocyclohexyloxy)acetic acid from trans-2-(2′-azidocyclohexyloxy)acetic acid. This study focused on the acylation of the amino group to produce various compounds, demonstrating the chemical versatility of 2-(1-Aminocyclohexyl)acetic acid hydrochloride in organic synthesis (Kikelj et al., 1991).

Application in Drug Synthesis

The compound has been used in the synthesis of drugs like Carteolol Hydrochloride. A study by Ji Qing-gang et al. (2008) outlined a process where 1,3-Cyclohexandione was reacted with various compounds, including 2-(1-Aminocyclohexyl)acetic acid hydrochloride, to eventually produce Carteolol Hydrochloride (Ji Qing-gang et al., 2008).

Metal-Free Dihydroxylation Protocol

Caroline Aciro et al. (2008) investigated the metal-free dihydroxylation of 3-aminocyclohex-1-enes, where 2-(1-Aminocyclohexyl)acetic acid hydrochloride could potentially be involved. This study provides insights into the application of this compound in developing new chemical synthesis methods (Aciro et al., 2008).

Molecular Structure and Conformation Studies

The molecular structure and conformation of 1-aminocyclohexane carboxylic acid hydrochloride, closely related to 2-(1-Aminocyclohexyl)acetic acid hydrochloride, were studied by Chacko et al. (1971). This research offers valuable insights into the structural properties of cyclohexyl-based compounds (Chacko et al., 1971).

Safety And Hazards

The safety data sheet for “2-(1-Aminocyclohexyl)acetic acid hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(1-aminocyclohexyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-8(6-7(10)11)4-2-1-3-5-8;/h1-6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGBGSODHWQGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585033
Record name (1-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Aminocyclohexyl)acetic acid hydrochloride

CAS RN

37631-99-5, 37631-92-8
Record name Cyclohexaneacetic acid, 1-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37631-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Aminocyclohexyl)acetic acid hydrochloride
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Record name 2-(1-Aminocyclohexyl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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